2-(Chloromethyl)oxazole
Overview
Description
2-(Chloromethyl)oxazole is an organic compound with the molecular formula C4H4ClNO It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives have been known to interact with a wide variety of biological targets, contributing to their diverse range of pharmacological properties .
Mode of Action
Oxazole derivatives, in general, are known to interact as a pharmacophore by serving as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to various changes in the target, influencing its function and resulting in the compound’s biological activity.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with oxazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives, which include 2-(Chloromethyl)oxazole, have been found to exhibit a wide range of biological activities . These activities are often dependent on the substitution pattern in the oxazole derivatives .
Molecular Mechanism
Oxazole derivatives have been found to interact with various biomolecules, potentially influencing gene expression, enzyme activation or inhibition, and binding interactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Metabolic Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)oxazole can be synthesized through several methods. One common approach involves the reaction of oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield oxazole-2-methanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azidooxazoles, thiocyanatooxazoles, and aminooxazoles.
Oxidation Reactions: Major products are oxazole-2-carboxylic acids.
Reduction Reactions: The primary products are oxazole-2-methanol derivatives.
Scientific Research Applications
2-(Chloromethyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)oxazole: Similar in structure but with a bromine atom instead of chlorine.
2-(Iodomethyl)oxazole: Contains an iodine atom in place of chlorine.
2-(Hydroxymethyl)oxazole: Features a hydroxymethyl group instead of chloromethyl.
Uniqueness
2-(Chloromethyl)oxazole is unique due to its balance of reactivity and stability. The chloromethyl group provides a good leaving group for substitution reactions, while the oxazole ring offers stability and a platform for further functionalization. This combination makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(chloromethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOPGVBLRHCPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620784 | |
Record name | 2-(Chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185246-17-7 | |
Record name | 2-(Chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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